1-(Bromomethyl)-1-methoxy-4-methylcyclohexane
Description
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-methoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H17BrO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3 |
InChI Key |
IWKFMSPDCMYVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OC |
Origin of Product |
United States |
Preparation Methods
Radical Bromination
A common approach to introduce the bromomethyl group is via radical bromination of the corresponding methylcyclohexane or methoxy-substituted cyclohexane using bromine (Br₂) in the presence of radical initiators such as triphenylphosphine or light (hv). This method selectively brominates the benzylic or allylic positions if present, or the methyl substituent on the cyclohexane ring.
- Reaction Conditions : Bromine is added dropwise to a solution of the methylcyclohexane derivative in an inert solvent (e.g., carbon tetrachloride, dichloromethane) under cooling to control exothermicity.
- Radical Initiators : Triphenylphosphine or UV light can initiate the homolytic cleavage of Br₂ to form bromine radicals.
- Selectivity : Controlled temperature (0–25 °C) and stoichiometry of bromine prevent dibrominated byproducts.
Bromination Using Sodium Bromate and Sodium Pyrosulfite
An alternative method involves the use of sodium bromate (NaBrO₃) and sodium pyrosulfite (Na₂S₂O₅) in aqueous-organic biphasic systems. This method has been reported in related bromination patents for structurally similar compounds.
- Procedure : Sodium bromate is dissolved in water, and the cyclohexane derivative is dissolved in an organic solvent like ethyl acetate or methylcyclohexane. The bromination proceeds at low temperatures (0–20 °C) with the gradual addition of sodium pyrosulfite to mediate the reaction.
- Advantages : Mild conditions, high yields (above 90%), and high purity of brominated products.
- Example Data : Yields of 91–93% with HPLC purity >98% have been reported for analogous bromomethylated biphenyl derivatives under similar conditions.
Methoxylation of Cyclohexane Derivatives
The methoxy group (-OCH₃) is typically introduced via nucleophilic substitution or direct methylation of a hydroxyl precursor:
- Starting Material : 1-hydroxy-4-methylcyclohexane or 4-methyl-1-cyclohexanemethanol.
- Methylation Reagents : Methyl iodide (MeI) or dimethyl sulfate with a base (e.g., K₂CO₃) to convert the hydroxyl group to a methoxy group.
- Reaction Conditions : Performed in polar aprotic solvents like acetone or DMF at moderate temperatures (25–60 °C).
- Outcome : High conversion to 1-methoxy-4-methylcyclohexane intermediates suitable for subsequent bromination.
Combined Synthetic Route for 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane
A typical synthetic route involves:
- Methoxylation : Conversion of 4-methylcyclohexanemethanol to 1-methoxy-4-methylcyclohexane.
- Bromination : Radical bromination of the methyl group adjacent to the methoxy substituent to yield 1-(bromomethyl)-1-methoxy-4-methylcyclohexane.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Bromine source | Br₂ or NaBrO₃ + Na₂S₂O₅ | Radical initiation or redox bromination |
| Solvent | Dichloromethane, ethyl acetate, methylcyclohexane | Solvent polarity affects selectivity |
| Temperature | 0–25 °C | Low temperature to avoid over-bromination |
| Reaction time | 1–6 hours | Monitored by TLC or HPLC |
| Methylation reagent | Methyl iodide, dimethyl sulfate | Requires base for nucleophilic substitution |
| Yield | 70–93% | Dependent on purity of starting materials |
| Purity (HPLC) | >98% | Achieved by recrystallization or chromatography |
Research Findings and Comparative Analysis
- The radical bromination approach using triphenylphosphine and bromine yields the bromomethyl derivative with moderate to high yield (~70%) but requires careful control to minimize dibrominated or elimination byproducts.
- The sodium bromate/sodium pyrosulfite method offers superior yields (above 90%) and high purity, with mild aqueous conditions that are more environmentally benign.
- Methoxylation prior to bromination ensures the methoxy group’s stability and prevents side reactions during bromination.
- Reaction kinetics are influenced by solvent polarity; polar aprotic solvents favor nucleophilic substitution in methoxylation, while nonpolar solvents favor radical bromination.
- Temperature control is critical: elevated temperatures increase side reactions such as elimination or multiple bromination.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Radical Bromination | Br₂, triphenylphosphine, CCl₄ | 0–25 °C, 1–3 h | ~70 | 95–98 | Simple setup, direct bromination | Requires careful temperature control; possible side reactions |
| Redox Bromination | NaBrO₃, Na₂S₂O₅, ethyl acetate/water | 0–20 °C, 4–6 h | 90–93 | >98 | High yield, mild conditions | Requires biphasic system, reagent handling complexity |
| Methoxylation + Bromination | MeI or (CH₃)₂SO₄ + base; then Br₂ | 25–60 °C (methoxylation), 0–25 °C (bromination) | 85–90 | >98 | Stepwise control, high purity | Multi-step, longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1-methoxy-4-methylcyclohexane.
Scientific Research Applications
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane involves its ability to participate in nucleophilic substitution reactions. The bromomethyl group acts as a good leaving group, allowing nucleophiles to attack the carbon center. This reactivity makes it a valuable intermediate in organic synthesis. The methoxy group can also participate in various reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Bromocyclohexanes
Key Observations:
The ethyl group in 1-(Bromomethyl)-4-ethylcyclohexane increases steric bulk, likely reducing reactivity in nucleophilic substitutions compared to the methyl-substituted target compound .
Reactivity: Bromomethyl groups in cyclohexanes undergo SN2 reactions, as seen in the synthesis of Fer-1 derivatives using 1-(bromomethyl)aryl compounds . The target compound’s methoxy group may stabilize transition states via electron donation, accelerating such reactions compared to non-methoxy analogues. In contrast, 2-bromo-4-(bromomethyl)phenol (aromatic bromine) exhibits higher acidity due to the phenol group, enabling distinct reactivity in electrophilic substitutions .
Aromatic analogues like 1-Bromo-4-(methoxymethyl)benzene are used in pharmaceutical alkylation reactions, highlighting divergent utility compared to alicyclic bromides .
Key Observations:
- The target compound’s synthesis may parallel methods for 1-(bromomethyl)-4-methoxybenzene derivatives, where bromomethyl groups are introduced via alkylation or halogenation .
- Yields for structurally complex bromocyclohexanes (e.g., 75% in ) suggest that steric hindrance from multiple substituents may require optimized conditions (e.g., hexane/EtOAc solvent systems) .
Biological Activity
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane is an organic compound with the molecular formula CHBrO. This compound features a cyclohexane ring substituted with both a bromomethyl group and a methoxy group, which significantly influences its chemical reactivity and potential applications in organic synthesis and pharmaceuticals. Despite limited specific biological activity data, compounds with similar structures often exhibit significant biological properties, making this compound of interest in pharmacological research.
Chemical Structure and Properties
The unique structure of 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane allows for diverse chemical transformations, which can lead to various biological activities. The presence of the bromomethyl group can act as an alkylating agent, potentially interacting with biological macromolecules such as proteins and nucleic acids. This interaction could disrupt normal cellular functions or pathways, highlighting the compound's relevance in drug development.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(Bromomethyl)-4-methylcyclohexane | Bromomethyl group on a cyclohexane ring | Lacks methoxy group; different reactivity profile |
| 1-(Chloromethyl)-4-methoxycyclohexane | Chlorine instead of bromine on a similar structure | Different halogen leads to varied nucleophilic behavior |
| 4-Methoxycyclohexanone | Lacks the bromomethyl group but retains the methoxy group | Serves as a precursor; different functional properties |
Biological Activity
While specific studies on the biological activity of 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane are scarce, related compounds have demonstrated various biological effects:
- Antimicrobial Properties : Similar compounds have shown potential antimicrobial activity, suggesting that 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane may also possess such properties.
- Anticancer Activity : The ability of bromomethyl groups to modify proteins or nucleic acids can lead to altered cellular responses, making this compound a candidate for anticancer drug development.
The mechanism by which compounds like 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane exert their effects primarily involves interactions with enzymes and receptors involved in cellular processes. The bromomethyl group can facilitate nucleophilic substitution reactions, allowing the compound to modify biological targets effectively.
Case Studies
Research has shown that compounds with similar structural features can significantly alter biochemical pathways by modifying proteins or other biomolecules. For instance, studies on related brominated compounds have indicated their potential to inhibit enzyme activity or modulate receptor function, leading to altered cellular responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
